

Confirming Octadecylamine Surface Grafting: An XPS-Based Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octadecylamine

Cat. No.: B3427742

[Get Quote](#)

For researchers, scientists, and drug development professionals, confirming the successful surface modification of materials is a critical step in development. This guide provides a comparative analysis using X-ray Photoelectron Spectroscopy (XPS) to validate the grafting of **octadecylamine** (ODA) onto different substrates, offering key data, experimental protocols, and a clear workflow for analysis.

The successful grafting of **octadecylamine** (ODA), a long-chain alkylamine, onto a material's surface can impart desirable properties such as hydrophobicity, corrosion resistance, and biocompatibility. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique that provides elemental and chemical state information, making it an ideal tool for confirming the presence and bonding of ODA on a substrate.

Key Indicators of Successful ODA Grafting via XPS

The primary evidence for successful ODA grafting in an XPS analysis is the appearance of a nitrogen (N 1s) signal, which is absent in most common substrates like silicon wafers or pure graphene oxide. Additionally, high-resolution scans of the carbon (C 1s) peak provide further confirmation through the identification of new carbon-nitrogen (C-N) bonds and an increase in the proportion of carbon-carbon/carbon-hydrogen (C-C/C-H) bonds from the octadecyl chain.

Comparative XPS Data for ODA Grafting

The following table summarizes the quantitative XPS data obtained from the analysis of two different substrates before and after ODA grafting: Graphene Oxide (GO) and Carbon Steel.

This data highlights the characteristic changes in elemental composition and chemical states that confirm successful surface modification.

Substrate	Treatment	C 1s (at%)	O 1s (at%)	N 1s (at%)	Substrate Peak(s) (at%)	Key Components	N 1s Peak Position (eV)
Graphene Oxide (GO)	Bare	68.9	31.1	0	-	C-C/C=C (~284.6 eV), C-O (~286.8 eV), C=O (~287.9 eV), O-C=O (~289.0 eV)	-
ODA-Grafted		82.3	12.5	5.2	-	Increase d C-C/C-H, New C-N (~285.8 eV)	~399.5 eV (C-N), ~401.4 eV (N-H) [1]
Carbon Steel	Bare	28.1	37.4	0	Fe 2p (10.1), Other (24.4)	Adventitious Carbon	-
ODA-Grafted		70.3	19.8	1.8	Fe 2p (4.1), Other (4.0)	Increase d C-C/C-H, C-N	~399.8 eV

Experimental Protocols

Octadecylamine Grafting Procedures

1. Grafting ODA onto Graphene Oxide (GO)

This protocol describes a common method for the functionalization of GO with ODA.[\[1\]](#)

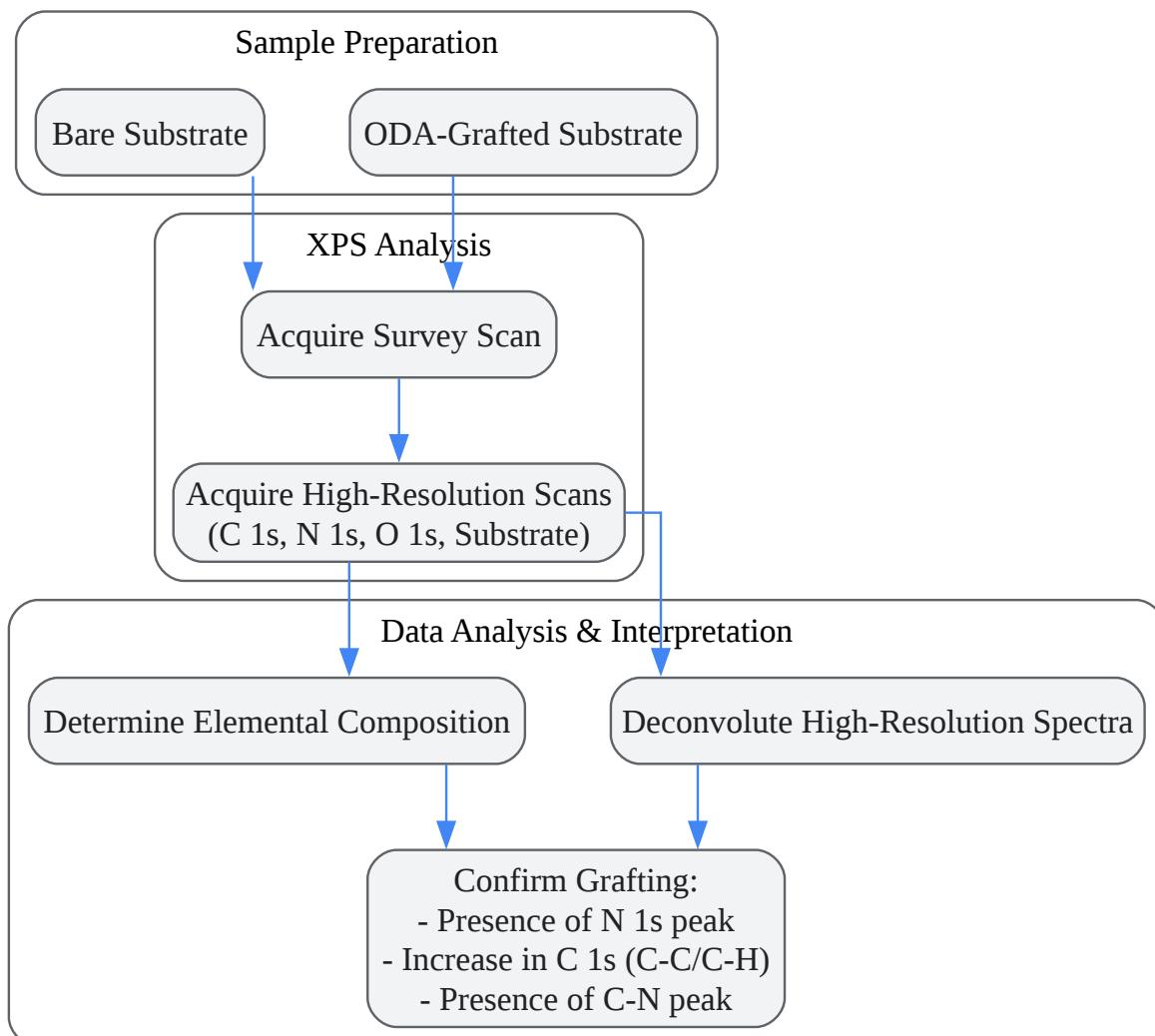
- Dispersion of GO: Disperse 100 mg of graphene oxide in 100 mL of deionized water through ultrasonication for 1 hour to obtain a homogeneous suspension.
- Addition of ODA: In a separate flask, dissolve 1 g of **octadecylamine** in 50 mL of ethanol.
- Reaction Mixture: Add the ODA solution to the GO suspension and stir vigorously.
- Hydrothermal Reaction: Transfer the mixture to a Teflon-lined autoclave and heat at 120°C for 12 hours.
- Washing: After the reaction, cool the autoclave to room temperature. Collect the product by filtration and wash it repeatedly with ethanol and deionized water to remove any unreacted ODA.
- Drying: Dry the final product, ODA-grafted GO, in a vacuum oven at 60°C for 24 hours.

2. Grafting ODA onto Carbon Steel

This protocol outlines a typical procedure for forming an ODA film on a carbon steel surface for corrosion protection.

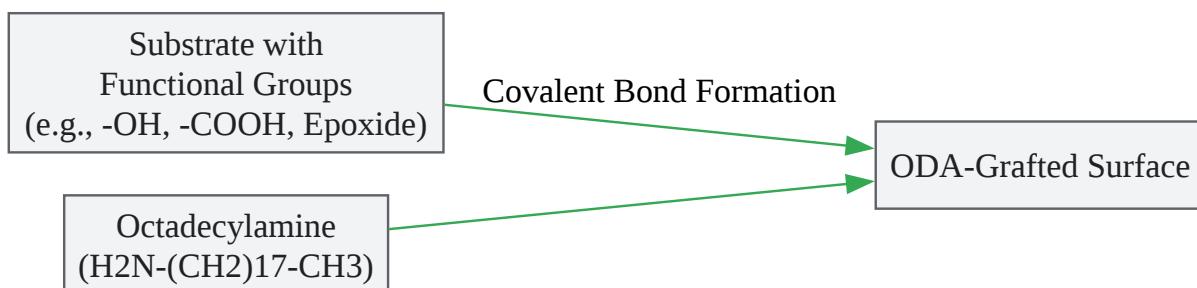
- Substrate Preparation: Polish the carbon steel coupons with successively finer grades of silicon carbide paper, then degrease with acetone in an ultrasonic bath for 10 minutes, and finally rinse with deionized water and dry under a stream of nitrogen.
- ODA Solution Preparation: Prepare a 100 ppm solution of **octadecylamine** in a suitable solvent, such as a water/ethanol mixture.
- Immersion: Immerse the cleaned carbon steel coupons in the ODA solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours) with constant stirring.

- Rinsing and Drying: After immersion, remove the coupons from the solution, rinse gently with ethanol to remove loosely adsorbed molecules, and dry under a nitrogen stream.


XPS Analysis Protocol

The following is a general procedure for conducting XPS analysis to confirm ODA grafting.

- Sample Preparation: Mount the bare and ODA-grafted samples on the XPS sample holder using double-sided conductive tape. Ensure the surface to be analyzed is exposed.
- Introduction to Vacuum: Introduce the sample holder into the XPS instrument's high-vacuum chamber.
- Survey Scan: Acquire a survey spectrum (typically 0-1100 eV binding energy) to identify all elements present on the surface.
- High-Resolution Scans: Acquire high-resolution spectra for the C 1s, N 1s, O 1s, and the primary element(s) of the substrate (e.g., Si 2p for silicon wafers, Fe 2p for carbon steel).
- Charge Correction: If the sample is insulating, use a charge neutralizer (e.g., an electron flood gun) and reference the C 1s peak of adventitious carbon to 284.8 eV to correct for charging effects.
- Data Analysis:
 - Calculate the atomic concentrations of the detected elements from the survey scan.
 - Deconvolute the high-resolution C 1s and N 1s spectra to identify different chemical states. For the C 1s spectrum of ODA-grafted surfaces, expect to see a significant component for C-C/C-H bonds from the alkyl chain and a new component for C-N bonds. The N 1s spectrum should show a primary peak corresponding to the amine group.


Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the XPS analysis and the chemical pathways involved in ODA grafting.

[Click to download full resolution via product page](#)

Caption: Workflow for XPS analysis to confirm ODA surface grafting.

[Click to download full resolution via product page](#)

Caption: Simplified chemical pathway for ODA surface grafting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Composition, Structure and Morphology Evolution of Octadecylamine (ODA)–Reduced Graphene Oxide and Its Dispersion Stability under Different Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Confirming Octadecylamine Surface Grafting: An XPS-Based Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3427742#xps-analysis-to-confirm-octadecylamine-surface-grafting]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com